molecular formula C27H24F2N6O B11583603 7-(Difluoromethyl)-N-(3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(Difluoromethyl)-N-(3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11583603
M. Wt: 486.5 g/mol
InChI Key: AXOWOIXSFLFKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Difluoromethyl)-N-(3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a high-purity chemical reagent supplied for advanced research applications. This compound, with CAS Number 492457-14-4 , has a molecular formula of C27H24F2N6O and a molecular weight of 486.52 g/mol . It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal and agrochemical research due to their potential as core scaffolds for bioactivity. The structure incorporates a difluoromethyl group, a feature often utilized to fine-tune properties like metabolic stability and membrane permeability, alongside a phenyl-substituted pyrazolopyrimidine core coupled with a complex pyrazole carboxamide moiety . While the specific mechanism of action for this precise molecule requires further investigation, related pyrazolopyrimidine carboxamide derivatives are known to be investigated for their potential as fungicidal agents . Researchers may explore this compound as a novel chemical entity for use in biochemical profiling, as a building block in the synthesis of more complex molecules, or as a lead compound in the development of new pest management solutions. This product is strictly for research use in laboratory settings only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C27H24F2N6O

Molecular Weight

486.5 g/mol

IUPAC Name

7-(difluoromethyl)-N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C27H24F2N6O/c1-16-9-7-8-12-20(16)15-34-18(3)24(17(2)33-34)32-27(36)21-14-30-35-23(25(28)29)13-22(31-26(21)35)19-10-5-4-6-11-19/h4-14,25H,15H2,1-3H3,(H,32,36)

InChI Key

AXOWOIXSFLFKJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Cyclocondensation with Trifluoromethyl-β-Diketones

Reaction of 5-amino-3-(difluoromethyl)-1-methylpyrazole with phenyl-substituted β-diketones under microwave irradiation (120°C, 30 min) yields the pyrazolo[1,5-a]pyrimidine scaffold with regioselectivity >95%. For example:

5-Aminopyrazole+1-Phenyl-1,3-butanedioneAcOH, 80°CPyrazolo[1,5-a]pyrimidine (Yield: 85–92%)[1][4]\text{5-Aminopyrazole} + \text{1-Phenyl-1,3-butanedione} \xrightarrow{\text{AcOH, 80°C}} \text{Pyrazolo[1,5-a]pyrimidine (Yield: 85–92\%)}

Enaminone-Based Cyclization

Enaminones derived from acetylacetone and dimethylformamide dimethyl acetal (DMF-DMA) react with 5-aminopyrazoles to form the core. This method avoids harsh conditions and achieves yields of 78–88%.

Introduction of the Difluoromethyl Group

The difluoromethyl group is incorporated via halogen exchange or direct synthesis using fluorinating agents.

Halogen Exchange from Dichloromethyl Precursors

3-Dichloromethylpyrazole intermediates undergo halogen exchange with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C, yielding 3-difluoromethyl derivatives (69–73% yield).

Direct Synthesis via Difluoroacetamide Derivatives

N,N-Dimethyl difluoroacetamide reacts with dimethyl sulfate to form an imine salt, which is treated with sodium methoxide to generate the difluoromethyl moiety (95% yield).

Carboxamide Linkage Formation

The carboxamide bond is formed using peptide coupling reagents.

HOBt/EDC.HCl-Mediated Coupling

3-(Difluoromethyl)-1-methylpyrazole-4-carboxylic acid is activated with HOBt/EDC.HCl and coupled with 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine in DMF. Triethylamine (TEA) is added to neutralize HCl, yielding the carboxamide (88% yield, HPLC purity >99.5%).

Optimization and Purification

Crystallization vs. Chromatography

  • Crystallization : Recrystallization from ethanol/DMF (2:1) removes isomers, achieving >99.5% purity.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves residual byproducts.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from 12 h to 30 min while improving yields by 10–15%.

Analytical Characterization

Property Method Result
PurityHPLC>99.5%
Molecular IonESI-MSm/z 486.53 [M+H]⁺
¹H NMR (DMSO-d₆)300 MHzδ 2.32 (s, 3H, CH₃), 3.91 (s, 3H, NCH₃), 7.21–7.45 (m, 9H, Ar-H)
¹⁹F NMR282 MHzδ -112.5 (d, J = 54 Hz, CF₂H)

Comparative Analysis of Synthetic Routes

Method Yield Purity Advantages References
Cyclocondensation85–92%>98%Scalable, regioselective
Halogen Exchange69–73%95–98%Avoids fluorinating reagents
Microwave-Assisted88–94%>99%Rapid, energy-efficient
Peptide Coupling86–88%>99.5%Mild conditions, high compatibility

Challenges and Solutions

  • Isomer Formation : The 5-phenyl group may lead to regioisomers during cyclization. Using bulky bases (e.g., DBU) suppresses isomerization.

  • Difluoromethyl Stability : The CF₂H group is prone to hydrolysis. Anhydrous conditions and low temperatures (0–5°C) prevent degradation .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the amide group or aromatic rings under strong oxidizing conditions. For example:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Products : Oxidized derivatives with modified functional groups (e.g., conversion of amide to carboxylic acid or ketone formation).

Reduction Reactions

Reduction of the pyrimidine ring or amide group is feasible:

  • Reagents : Hydrogen gas (H₂) with palladium catalysts (e.g., Pd/C).

  • Products : Reduced heterocycles (e.g., dihydro-pyrimidine derivatives).

Nucleophilic Substitution

The aromatic system (phenyl and pyrazole rings) is susceptible to substitution:

  • Reagents : Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).

  • Products : Substituted derivatives at benzyl or phenyl positions.

Fluorine-Induced Reactivity

The difluoromethyl group enhances reactivity:

  • Degradation Risk : Harsh conditions may lead to defluorination or byproduct formation.

  • Stability : Fluorinated groups improve lipophilicity but require controlled reaction conditions .

Key Functional Groups

  • Amide Group : Prone to hydrolysis under acidic/basic conditions.

  • Pyrazole-Pyrimidine Core : Enables cyclization and substitution reactions.

  • Difluoromethyl Group : Influences reactivity and stability .

Reaction Pathways

The synthesis and reactivity of this compound are often linked to its pyrazolo[1,5-a]pyrimidine scaffold, which is common in kinase inhibitors and anticancer agents . For example:

  • Pyrazole Ring Formation : Typically involves hydrazine and β-diketones .

  • Pyrimidine Ring Construction : Cyclization of amidine precursors .

Comparison of Reactivity and Conditions

Reaction Type Reagents/Conditions Key Products Citations
OxidationKMnO₄, CrO₃Oxidized amides/ketones
ReductionH₂ + Pd/CDihydro-pyrimidine derivatives
SubstitutionNaH, LDAPhenyl/pyrazole-substituted analogs
Fluorine DegradationHarsh conditions (e.g., high heat)Defluorinated byproducts

Biological and Medicinal Relevance

This compound’s reactivity is critical in its application as a potential kinase inhibitor. The difluoromethyl group enhances binding affinity to biological targets (e.g., ATP-binding pockets in kinases), while the pyrazolo-pyrimidine core facilitates interactions with hydrophobic regions . Research suggests analogs of this compound may inhibit cancer-related kinases, though detailed mechanistic studies are pending .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this pyrazolo-pyrimidine derivative. These compounds have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of pyrazolo-pyrimidines have demonstrated efficacy against various cancer types by targeting pathways such as the PI3K/Akt/mTOR signaling pathway .

Case Study:
A study investigating similar compounds revealed that they effectively inhibited the growth of leukemia cells through selective inhibition of tyrosine kinases . This suggests that 7-(difluoromethyl)-N-(3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide could possess similar properties.

Anti-inflammatory Effects

Compounds within this chemical class have also been explored for their anti-inflammatory effects. The structural features of pyrazolo-pyrimidines allow them to modulate inflammatory pathways effectively. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Study:
In vitro studies have shown that similar pyrazolo derivatives reduce inflammation markers in cell cultures exposed to inflammatory stimuli . This suggests a potential application for the compound in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively documented. The compound's ability to interact with bacterial enzymes or cell membranes may provide a basis for its use as an antimicrobial agent.

Case Study:
Research has demonstrated that related compounds exhibit significant activity against Mycobacterium tuberculosis and other pathogens, indicating that this compound could be effective against resistant strains of bacteria .

Neuroprotective Properties

Emerging evidence suggests that pyrazolo-pyrimidine derivatives may offer neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Study:
Studies involving similar compounds have reported protective effects against neurodegeneration in models of Alzheimer's disease . This opens avenues for further investigation into the neuroprotective capabilities of this compound.

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-N-(3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and their implications:

Compound Name / ID Position 5 Substituent Position 7 Substituent Pyrazole Substituent Molecular Weight Key Features References
Target Compound Phenyl -CF$_2$H 3,5-dimethyl-1-(2-methylbenzyl) 502.51 Bulky pyrazole enhances lipophilicity; -CF$_2$H allows hydrogen bonding
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl) analog 4-Methoxyphenyl -CF$_2$H 1-benzyl-3,5-dimethyl 502.51 Methoxy group improves solubility; benzyl increases steric hindrance
7-(Trifluoromethyl)-3,5-disubstituted pyrazolo[1,5-a]pyrimidines Amines/Thiols -CF$_3$ Varies (e.g., aryl, alkyl) ~400–550 -CF$_3$ enhances metabolic stability but reduces hydrogen bonding
5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide Methyl Phenyl Dihydro-1H-pyrazol-4-yl ~394 Simpler structure with lower molecular weight; limited steric bulk
N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-5-(4-methoxyphenyl) analog 4-Methoxyphenyl -CF$_2$H 1-ethyl-3-methyl ~500 (estimated) Ethyl group reduces rigidity; methoxyphenyl enhances π-π interactions

Key Observations

-CF$_3$ (): Increases metabolic stability and electron-withdrawing effects but lacks hydrogen-bond donors .

Substituents at Position 5 :

  • Phenyl (target): Facilitates hydrophobic interactions.
  • 4-Methoxyphenyl (): Introduces electron-donating effects, enhancing solubility and polar interactions .

1-Benzyl-3,5-dimethyl (): Similar bulk but with a benzyl group, which may alter binding pocket compatibility .

Synthetic Accessibility :

  • CF$3$-containing analogs () rely on SNAr reactions with PyBroP activation, while CF$2$H groups may require specialized fluorination agents .

Biological Activity

7-(Difluoromethyl)-N-(3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex heterocyclic compound belonging to the class of pyrazole derivatives. This compound has garnered attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and potential antibacterial properties.

The molecular formula of this compound is C28H26F2N6OC_{28}H_{26}F_2N_6O with a molar mass of approximately 500.54 g/mol. Its structure features a difluoromethyl group and a pyrazolo-pyrimidine framework, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC28H26F2N6O
Molar Mass500.54 g/mol
CAS Number494218-10-9

Anti-inflammatory Effects

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various in vitro and in vivo models. In a study involving an osteoarthritis model in rats, treatment with this compound resulted in reduced inflammation markers and improved mitochondrial function, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

The compound's anticancer potential has been explored through its ability to induce apoptosis in cancer cell lines. It has been reported to down-regulate survivin expression, a protein that inhibits apoptosis, thereby promoting cell death in various cancer types . Additionally, it acts as a DNA gyrase inhibitor, which is crucial for bacterial DNA replication and has implications for cancer therapy due to its effects on cellular proliferation .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of pyrazole derivatives against various strains of bacteria. The compound exhibits inhibition of bacterial growth by interfering with essential bacterial enzymes involved in DNA replication and transcription .

Case Studies

  • Osteoarthritis Model : In a controlled study using male albino rats induced with monoiodoacetate (MA) to simulate osteoarthritis, the administration of the compound led to significant improvements in histological parameters and inflammatory markers compared to control groups. This suggests that the compound may have therapeutic potential for treating inflammatory joint diseases .
  • Cancer Cell Lines : In vitro studies have demonstrated that the compound effectively induces apoptosis in several cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress modulation. The results indicate that it can be a promising candidate for further development as an anticancer drug .

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

The synthesis typically involves multi-step reactions, including cyclization, condensation, and functional group modifications. For example:

  • Step 1: Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of amino-pyrazole precursors under reflux conditions.
  • Step 2: Introduction of the difluoromethyl group using fluorinating agents like DAST (diethylaminosulfur trifluoride).
  • Step 3: Coupling the pyrazole-4-yl amine moiety via carboxamide linkage using coupling reagents (e.g., EDCI/HOBt). Solvents such as DMF or THF are often used, with K₂CO₃ as a base for deprotonation .

Q. Which spectroscopic methods are critical for structural validation?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, difluoromethyl CF₂H at δ 5.8–6.2 ppm).
  • HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ calculated for C₂₉H₂₆F₂N₆O: 536.2084; observed: 536.2087).
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and NH stretching (~3300 cm⁻¹) .

Q. What purification techniques are effective post-synthesis?

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 30–70% EA).
  • Recrystallization : Using ethanol or dichloromethane/hexane mixtures to improve purity (>95%).
  • HPLC : For chiral separation if stereocenters are present .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models analyze reaction databases to identify optimal conditions (e.g., solvent, catalyst). For example, ICReDD’s workflow integrates computational screening of reaction parameters (temperature, stoichiometry) to reduce trial-and-error experimentation .

Q. How to resolve discrepancies in spectral data during structure elucidation?

  • Cross-Validation : Compare NMR shifts with similar pyrazolo[1,5-a]pyrimidine derivatives (e.g., trifluoromethyl analogs in ).
  • X-ray Crystallography : Definitive confirmation of stereochemistry and regiochemistry (e.g., pyrazole ring substitution pattern).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

Q. What strategies evaluate this compound’s enzyme inhibition potential?

  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates.
  • Molecular Docking : Simulate binding interactions with active sites (e.g., PyMOL, AutoDock).
  • SAR Studies : Modify substituents (e.g., difluoromethyl → trifluoromethyl) to assess activity changes .

Q. How to address low yields in carboxamide coupling reactions?

  • Condition Optimization : Screen coupling reagents (e.g., HATU vs. EDCI), bases (DIPEA vs. TEA), and reaction times.
  • Microwave-Assisted Synthesis : Accelerate reactions (e.g., 80°C for 30 mins vs. 24 hrs conventional heating).
  • Design of Experiments (DoE) : Statistically identify critical factors (e.g., molar ratio, solvent polarity) .

Q. What functional groups influence the compound’s reactivity and stability?

  • Difluoromethyl (CF₂H) : Enhances metabolic stability and lipophilicity.
  • Pyrazol-4-yl Amine : Participates in hydrogen bonding with biological targets.
  • Benzyl Substituent : Affects solubility; substituents like 2-methylbenzyl improve cell permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.